Cas no 111753-73-2 (4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)-)
111753-73-2 structure
Product Name:4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)-
Numero CAS:111753-73-2
MF:C20H19NO4
MW:337.369165658951
CID:157375
PubChem ID:65913
Update Time:2025-05-25
4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)-
- 4-cyano-5,5-bis(4-methoxyphenyl)pent-4-enoic acid
- SATIGREL
- 4-Cyano-5,5-bis(p-methoxyphenyl)-4-pentenoic acid
- 4-Pentenoic acid, 5,5-bis(4-methoxyphenyl)-4-cyano-
- 5,5-Bis(4-methoxyphenyl)-4-cyano-4-pentenoic acid
- CCRIS 7283
- E 5510
- Satigrel [INN]
- UNII-XPV71VQL72
- NS00121718
- 4-Cyano-5,5-bis(4-methoxyphenyl)-4-pentenoic acid
- CHEMBL2107466
- 4-Cyano-5,5-bis(4-methoxyphenyl)4-pentenoic acid
- E-5510
- 111753-73-2
- SB29383330
- AKOS040746323
- DTXSID00149721
- SATIGREL [MI]
- HY-114564
- NIOSH/SB2938333
- GRVCTHTXJDYIHB-UHFFFAOYSA-N
- 4-Pentenoic acid, 4-cyano-5,5-bis(4-methoxyphenyl)-
- SCHEMBL379555
- 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol
- E5510
- CS-0063418
- Q27293949
- XPV71VQL72
- SATIGREL [JAN]
-
- Inchi: 1S/C20H19NO4/c1-24-17-8-3-14(4-9-17)20(16(13-21)7-12-19(22)23)15-5-10-18(25-2)11-6-15/h3-6,8-11H,7,12H2,1-2H3,(H,22,23)
- Chiave InChI: GRVCTHTXJDYIHB-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)/C(/C1C=CC(=CC=1)OC)=C(\C#N)/CCC(=O)O
Proprietà calcolate
- Massa esatta: 337.13147
- Massa monoisotopica: 337.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 7
- Complessità: 491
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 79.6A^2
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.195
- Punto di fusione: 124-125°
- Punto di ebollizione: 581.6°Cat760mmHg
- Punto di infiammabilità: 305.6°C
- Indice di rifrazione: 1.578
- PSA: 79.55
- LogP: 3.89408
4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE18843-10mg |
Satigrel |
111753-73-2 | 10mg |
$1215.00 | 2024-04-20 |
4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)- Letteratura correlata
-
Floris Buttard,Jyoti Sharma,Pier Alexandre Champagne Chem. Commun. 2021 57 4071
111753-73-2 (4-Pentenoic acid,4-cyano-5,5-bis(4-methoxyphenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso